REACTION_CXSMILES
|
[C:1]1([CH2:9][C:10]([OH:12])=[O:11])([CH2:5][C:6]([OH:8])=O)[CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[CH2:2]1[C:1]2([CH2:5][C:6](=[O:8])[O:12][C:10](=[O:11])[CH2:9]2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
5.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Acetic anhydride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was then recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in ether/hexanes
|
Type
|
TEMPERATURE
|
Details
|
cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
collecting crystals
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC12CC(OC(C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.147 mmol | |
YIELD: PERCENTYIELD | 52.8% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |